2-(5-Methyl-2-nitrophenyl)pyrrolidine
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Overview
Description
2-(5-Methyl-2-nitrophenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a pyrrolidine ring attached to a 5-methyl-2-nitrophenyl group. Pyrrolidines are widely used in medicinal chemistry due to their versatile biological activities and ability to serve as scaffolds for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-2-nitrophenyl)pyrrolidine typically involves the reaction of 5-methyl-2-nitrobenzaldehyde with pyrrolidine under specific conditions. One common method includes the use of a solvent such as dichloromethane or tetrahydrofuran, and the reaction is often carried out at room temperature or slightly elevated temperatures. The reaction may also require a catalyst or a base to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. These methods could include continuous flow synthesis, which allows for better control over reaction conditions and yields. Additionally, the use of automated reactors and advanced purification techniques can enhance the overall efficiency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-2-nitrophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-(5-Methyl-2-aminophenyl)pyrrolidine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 2-(5-Methyl-2-aminophenyl)pyrrolidine.
Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Methyl-2-nitrophenyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(5-Methyl-2-nitrophenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, if the compound exhibits antimicrobial activity, it may inhibit the growth of bacteria by targeting essential bacterial enzymes or disrupting cell membrane integrity.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with a lactam structure, known for its diverse biological activities.
Pyrrolidine-2,5-dione: A versatile scaffold used in the synthesis of bioactive molecules.
2-(5-Methyl-2-aminophenyl)pyrrolidine: A reduced form of 2-(5-Methyl-2-nitrophenyl)pyrrolidine with an amino group instead of a nitro group.
Uniqueness
This compound is unique due to the presence of both a nitro group and a methyl group on the phenyl ring, which can influence its reactivity and biological activity. The combination of these functional groups with the pyrrolidine ring makes it a valuable compound for various research applications and potential drug development.
Properties
Molecular Formula |
C11H14N2O2 |
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Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-(5-methyl-2-nitrophenyl)pyrrolidine |
InChI |
InChI=1S/C11H14N2O2/c1-8-4-5-11(13(14)15)9(7-8)10-3-2-6-12-10/h4-5,7,10,12H,2-3,6H2,1H3 |
InChI Key |
NTNZBYILFSZEKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])C2CCCN2 |
Origin of Product |
United States |
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